molecular formula C13H12N2O3 B13944427 4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine

4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine

Cat. No.: B13944427
M. Wt: 244.25 g/mol
InChI Key: NETHIYQQZSUVLH-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine typically involves the nitration of 2-methoxy-4-methylpyridine followed by a series of substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The subsequent substitution reactions may involve reagents such as sodium methoxide and other nucleophiles to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Sodium methoxide, sodium hydride, or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-4-nitrophenyl isocyanate
  • 2-Methoxy-4-nitrophenyl isothiocyanate

Uniqueness

4-(2-Methoxy-4-nitrophenyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

4-(2-methoxy-4-nitrophenyl)-2-methylpyridine

InChI

InChI=1S/C13H12N2O3/c1-9-7-10(5-6-14-9)12-4-3-11(15(16)17)8-13(12)18-2/h3-8H,1-2H3

InChI Key

NETHIYQQZSUVLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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